2-amino-N-cyclohexyl-N-ethylpentanamide
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Overview
Description
2-amino-N-cyclohexyl-N-ethylpentanamide is an organic compound with the molecular formula C13H26N2O. It is a versatile chemical used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclohexyl-N-ethylpentanamide typically involves the reaction of cyclohexylamine with ethylpentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclohexyl-N-ethylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products are halogenated derivatives of the original compound.
Scientific Research Applications
2-amino-N-cyclohexyl-N-ethylpentanamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neural pathways and neurotransmitter functions.
Medicine: It is investigated for its potential use in pain modulation and as a therapeutic agent for certain neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-N-cyclohexyl-N-ethylpentanamide involves its interaction with specific molecular targets in the body. It is believed to modulate neural pathways by interacting with neurotransmitter receptors, thereby influencing pain perception and other neurological functions. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may have potential therapeutic applications in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-cyclohexyl-N-methylbenzylamine: This compound has a similar structure but with a benzyl group instead of an ethyl group.
2-amino-N-cyclohexyl-N-methylpentanamide: This compound has a methyl group instead of an ethyl group.
Uniqueness
2-amino-N-cyclohexyl-N-ethylpentanamide is unique due to its specific structural configuration, which allows it to interact with certain molecular targets more effectively than its similar counterparts. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C13H26N2O |
---|---|
Molecular Weight |
226.36 g/mol |
IUPAC Name |
2-amino-N-cyclohexyl-N-ethylpentanamide |
InChI |
InChI=1S/C13H26N2O/c1-3-8-12(14)13(16)15(4-2)11-9-6-5-7-10-11/h11-12H,3-10,14H2,1-2H3 |
InChI Key |
RVWWLOMSLGXMST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N(CC)C1CCCCC1)N |
Origin of Product |
United States |
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